

Spectroscopic Analysis of 4-Morpholino-3-(trifluoromethyl)aniline: A Technical Overview

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Compound of Interest

Compound Name:	4-Morpholino-3-(trifluoromethyl)aniline
Cat. No.:	B190065

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Absence of Experimental Data for the Target Compound

Extensive searches of chemical databases and scientific literature have revealed no publicly available experimental spectroscopic data (NMR, IR, MS) for the specific compound **4-Morpholino-3-(trifluoromethyl)aniline**. There is no registered CAS number for this molecule, suggesting it is not a commercially available or widely studied compound.

This guide will therefore focus on the available data for the closely related and structurally similar compound, 4-(morpholinomethyl)-3-(trifluoromethyl)aniline. It is crucial to note the structural difference: the presence of a methylene (-CH₂-) bridge between the morpholine ring and the aniline ring.

Alternative Compound Analysis: 4-(morpholinomethyl)-3-(trifluoromethyl)aniline

While experimental NMR and IR data for 4-(morpholinomethyl)-3-(trifluoromethyl)aniline are also not found in the public domain, predicted mass spectrometry data is available and can provide valuable information for researchers.[\[1\]](#)

Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. The predicted data for 4-(morpholinomethyl)-3-(trifluoromethyl)aniline can guide

researchers in identifying this compound in reaction mixtures.

Table 1: Predicted Mass Spectrometry Data for 4-(morpholinomethyl)-3-(trifluoromethyl)aniline[1]

Adduct	m/z
[M+H] ⁺	261.12093
[M+Na] ⁺	283.10287
[M-H] ⁻	259.10637
[M+NH ₄] ⁺	278.14747
[M+K] ⁺	299.07681
[M+H-H ₂ O] ⁺	243.11091
[M+HCOO] ⁻	305.11185
[M+CH ₃ COO] ⁻	319.12750
[M+Na-2H] ⁻	281.08832
[M] ⁺	260.11310
[M] ⁻	260.11420

m/z: mass-to-charge ratio

General Experimental Protocols for Spectroscopic Analysis of Aromatic Amines

For researchers who may synthesize **4-Morpholino-3-(trifluoromethyl)aniline** or its analogue, the following are general experimental protocols for obtaining NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the structure of a molecule by observing the magnetic properties of its atomic nuclei.

Protocol:

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent is critical to avoid interfering signals.
- **Instrumentation:** Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).
- ^1H NMR: Acquire a proton NMR spectrum to identify the number, environment, and coupling of hydrogen atoms.
- ^{13}C NMR: Acquire a carbon-13 NMR spectrum to determine the number and types of carbon atoms.
- ^{19}F NMR: Given the trifluoromethyl group, a fluorine-19 NMR spectrum would be highly informative, showing a characteristic singlet.
- **Data Processing:** Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is used to identify functional groups.

Protocol:

- **Sample Preparation:**
 - Solid: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
 - Liquid/Oil: Place a drop of the sample between two salt plates (e.g., NaCl).
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

- Data Analysis: Identify characteristic absorption bands for functional groups such as N-H stretching (for the amine), C-F stretching (for the trifluoromethyl group), C-N stretching, and C-O-C stretching (for the morpholine). Primary and secondary amines typically show N-H stretching absorptions in the 3300 to 3500 cm^{-1} range.[2]

Mass Spectrometry (MS)

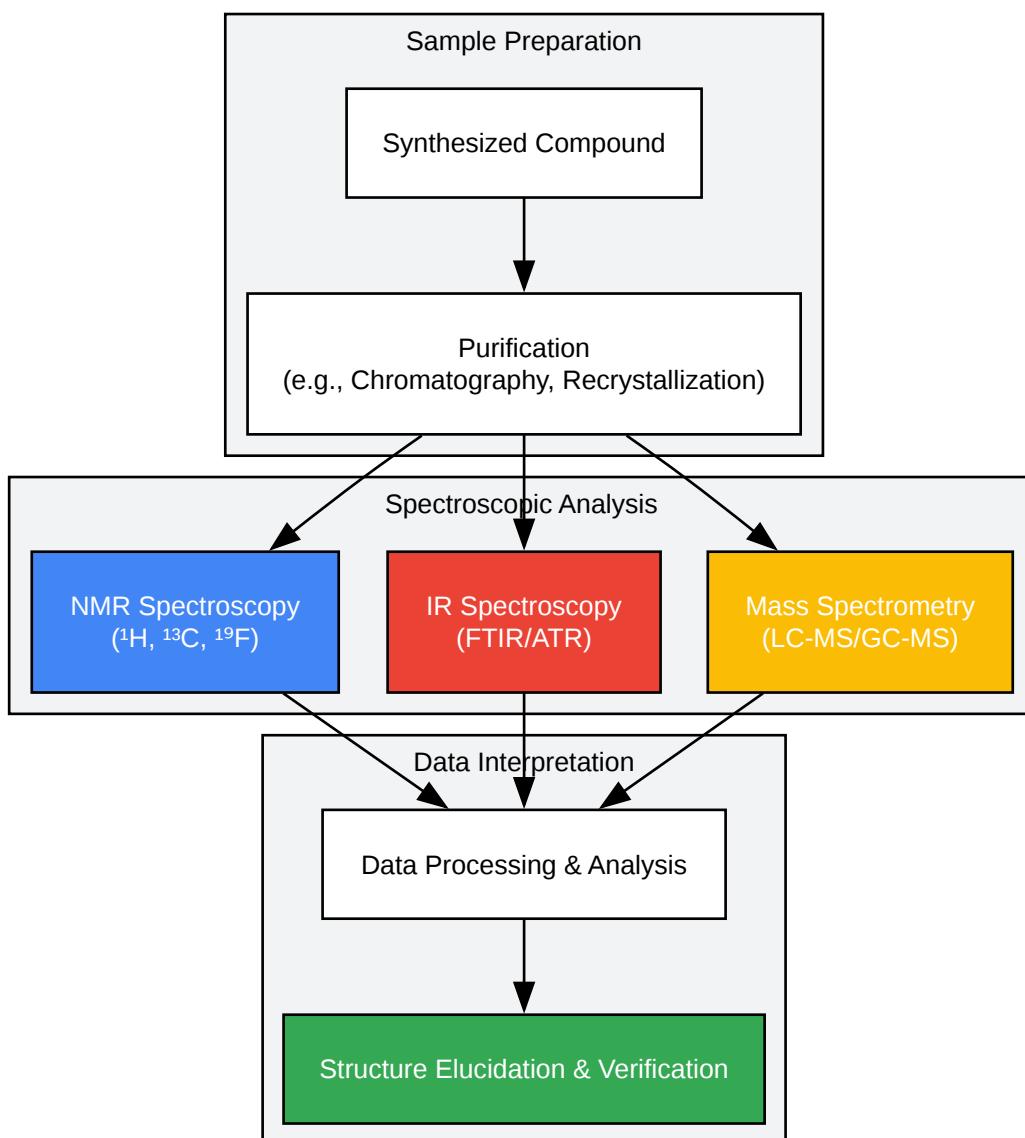
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Protocol:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common methods include Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds or Liquid Chromatography-Mass Spectrometry (LC-MS) for less volatile compounds. Direct infusion is also an option.
- Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions to generate the mass spectrum.
- Data Analysis: Determine the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Workflow Visualization

The general workflow for the spectroscopic characterization of a synthesized aromatic amine is depicted below.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. PubChemLite - 4-(morpholinomethyl)-3-(trifluoromethyl)aniline (C₁₂H₁₅F₃N₂O) [pubchemlite.lcsb.uni.lu]
- 2. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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